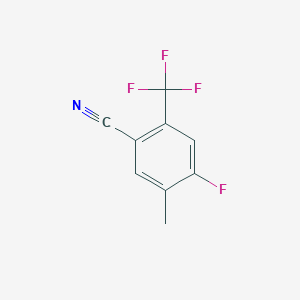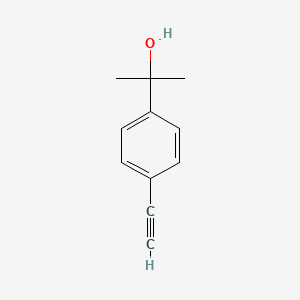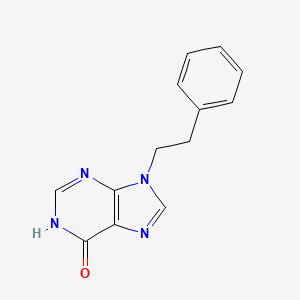
9-Phenethyl-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
9-Phenethyl-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 9-Phenethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,9-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.
9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one: A nucleoside analog with applications in antiviral research.
Uniqueness
9-Phenethyl-1H-purin-6(9H)-one is unique due to its phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
34396-75-3 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
9-(2-phenylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H12N4O/c18-13-11-12(14-8-15-13)17(9-16-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) |
InChI-Schlüssel |
OLVVTFHJEZZWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


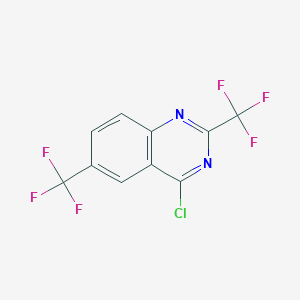
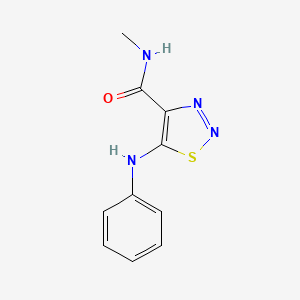
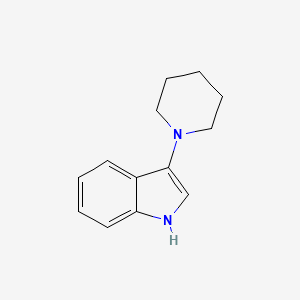
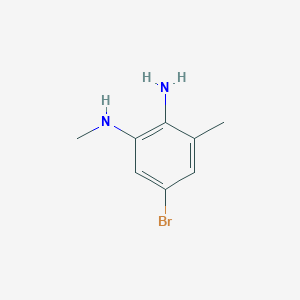
![3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8798389.png)
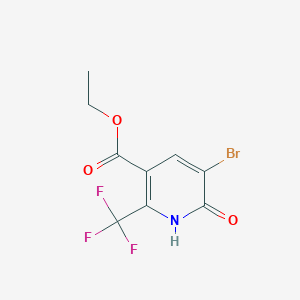
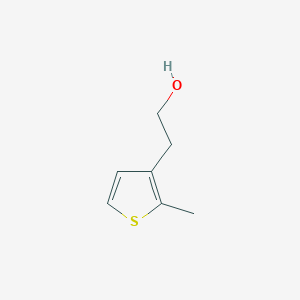
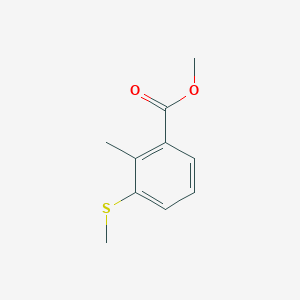

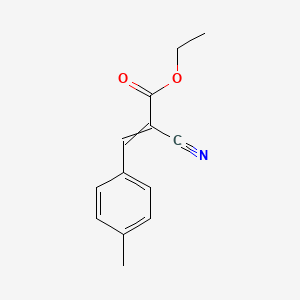
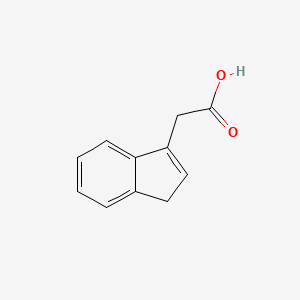
![Thiazolo[5,4-b]pyridin-5-ylmethanamine](/img/structure/B8798437.png)
